molecular formula C18H18N2O2 B14672397 Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- CAS No. 39208-03-2

Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-

Cat. No.: B14672397
CAS No.: 39208-03-2
M. Wt: 294.3 g/mol
InChI Key: XMGGAASLXSMOPL-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- is an organic compound with the molecular formula C14H14N4O2. It is also known as 4-Nitro-4’-(N,N-dimethylamino)-azobenzene. This compound is characterized by the presence of a nitrophenyl group and a dimethylamino group attached to a benzenamine structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- typically involves the reaction of N,N-dimethylaniline with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: Similar in structure but lacks the butadienyl group.

    4-Nitro-4’-(N,N-dimethylamino)-azobenzene: Another closely related compound with similar functional groups.

Uniqueness

Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- is unique due to the presence of both the nitrophenyl and butadienyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic and steric characteristics.

Properties

CAS No.

39208-03-2

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(4-nitrophenyl)buta-1,3-dienyl]aniline

InChI

InChI=1S/C18H18N2O2/c1-19(2)17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(14-10-16)20(21)22/h3-14H,1-2H3

InChI Key

XMGGAASLXSMOPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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